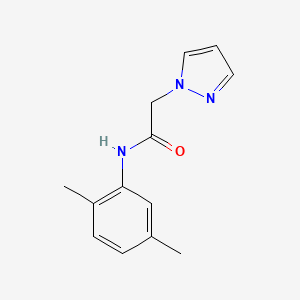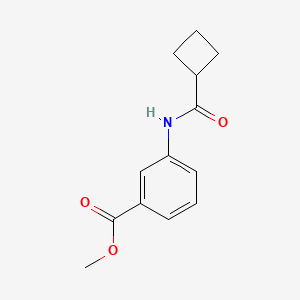![molecular formula C14H12FNO2 B7475159 Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone, also known as AFM11, is a small molecule drug that belongs to the class of bispecific antibodies. It is designed to target CD19-positive cancer cells and T cells, thereby inducing the immune system to attack cancer cells. AFM11 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.
Mécanisme D'action
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone works by binding to CD19-positive cancer cells and CD3-positive T cells simultaneously, thereby bringing the T cells in close proximity to the cancer cells. This leads to the activation of the T cells, which then attack the cancer cells. Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has a dual mechanism of action, as it not only induces T cell-mediated cytotoxicity but also enhances the release of cytokines and chemokines, which further stimulate the immune system.
Biochemical and Physiological Effects
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has been shown to induce potent cytotoxicity against CD19-positive cancer cells in vitro and in vivo. It also enhances the activation and proliferation of T cells, leading to a sustained anti-tumor response. Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has a favorable pharmacokinetic profile, with a half-life of approximately 1-2 days in humans. It is well-tolerated in preclinical models and has shown minimal toxicity in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has several advantages for laboratory experiments, including its potent anti-tumor activity, favorable safety profile, and dual mechanism of action. However, the synthesis of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is a complex process that requires specialized equipment and expertise. In addition, the cost of producing Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is high, which may limit its use in certain experiments.
Orientations Futures
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has shown promising results in preclinical and clinical studies, and several future directions are being explored. These include the evaluation of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone in combination with other anti-cancer agents, the development of new linker molecules to improve the pharmacokinetic properties of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone, and the exploration of new indications for Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone beyond CD19-positive malignancies. Further research is needed to fully elucidate the potential of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone as a novel cancer therapy.
Méthodes De Synthèse
The synthesis of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone involves the coupling of two different monoclonal antibodies, one targeting CD19 and the other targeting CD3, through a linker molecule. The linker molecule contains the Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone moiety, which is responsible for binding to CD19-positive cancer cells. The synthesis of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has been extensively studied in preclinical models of hematological malignancies, including acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL). In these studies, Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has shown potent anti-tumor activity and a favorable safety profile. Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is also being evaluated in clinical trials for the treatment of ALL and NHL, as well as other CD19-positive malignancies.
Propriétés
IUPAC Name |
azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-11-5-2-1-4-10(11)12-6-7-13(18-12)14(17)16-8-3-9-16/h1-2,4-7H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQXNERHIBMMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)
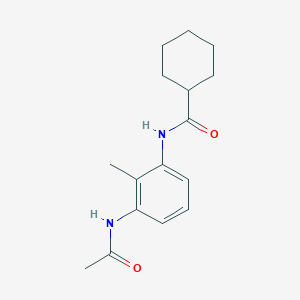
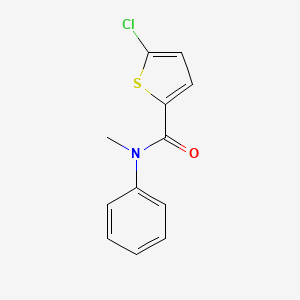
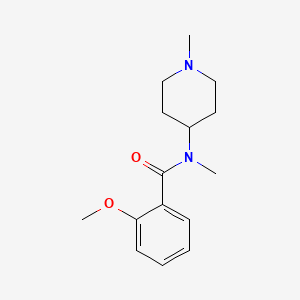
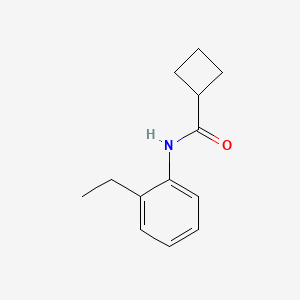
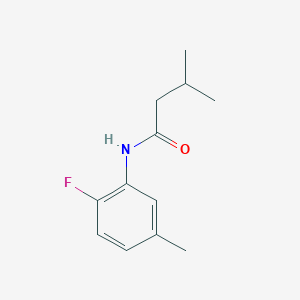
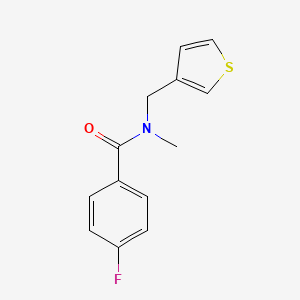
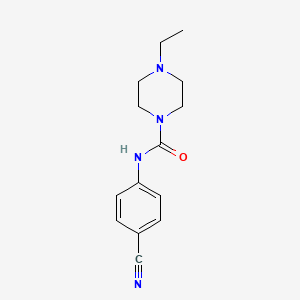
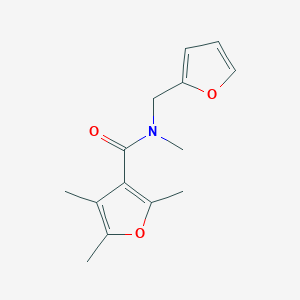
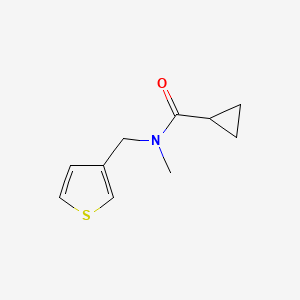
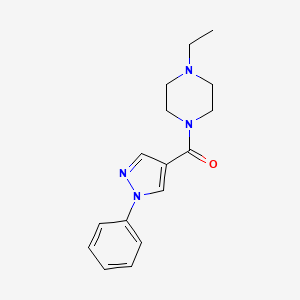
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)
